

# discovery and development of CCT251236

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## Compound of Interest

Compound Name: CCT251236

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An In-depth Technical Guide to the Discovery and Development of **CCT251236**

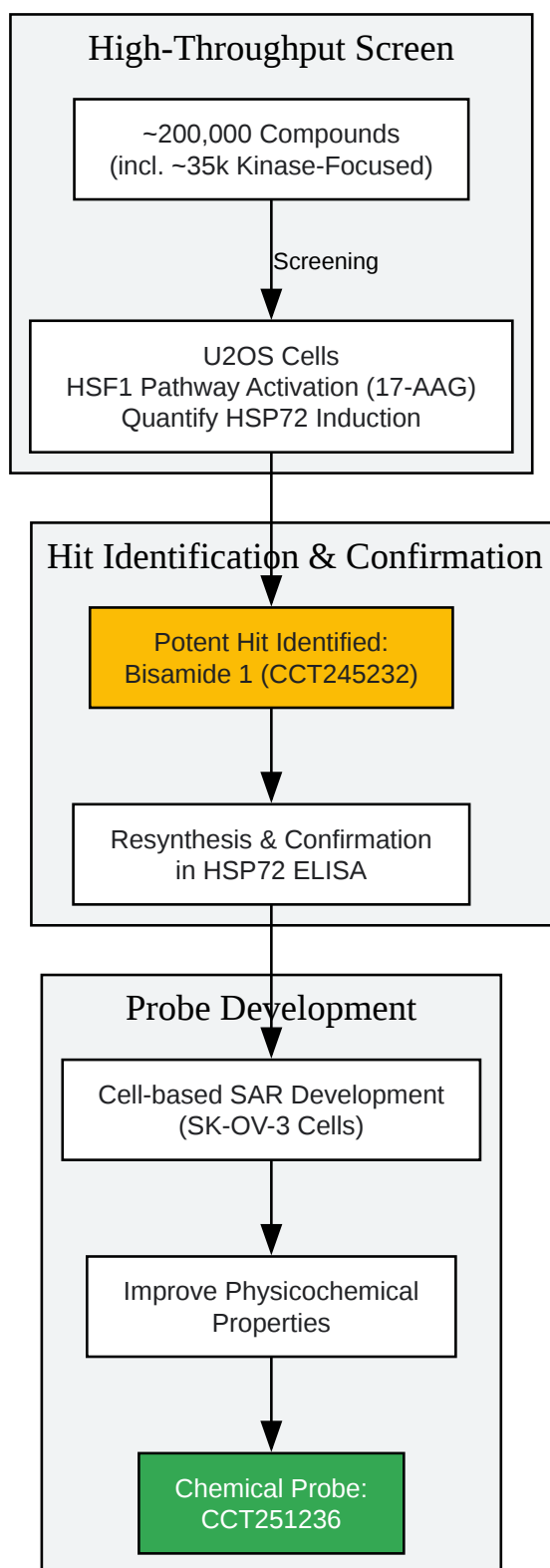
## Executive Summary

**CCT251236** is a potent, orally bioavailable chemical probe discovered through an unbiased phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway.[1][2] While initially identified for its ability to suppress the HSF1-mediated stress response, a key pathway supporting malignancy, its mechanism of action was deconvoluted to the high-affinity binding to the molecular target pirin.[1][3][4] **CCT251236** demonstrated significant in vitro cellular activity and in vivo efficacy in a human ovarian carcinoma xenograft model.[1] However, its development as a clinical candidate was hampered by suboptimal pharmacokinetic properties, including P-glycoprotein (P-gp) mediated efflux.[5] This led to a successful lead optimization campaign, culminating in the development of the clinical candidate CCT361814 (NXP800), which entered Phase 1 clinical trials in 2022.[5][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of **CCT251236**.

## Discovery via Phenotypic Screening

The discovery of **CCT251236** originated from a cell-based, high-throughput phenotypic screen designed to identify inhibitors of HSF1-mediated transcription.[1] HSF1, a ligandless transcription factor, is considered a challenging drug target for direct inhibition, making a phenotypic approach more viable.[1][5] The screen utilized U2OS human osteosarcoma cells and quantified the inhibition of Heat Shock Protein 72 (HSP72) induction following treatment with an HSP90 inhibitor, tanespimycin (17-AAG), which activates the HSF1 pathway.[1][7]

From a kinase-focused library of ~35,000 compounds, the bisamide CCT245232 was identified as a potent hit.<sup>[1]</sup> Subsequent optimization of this initial hit, focusing on improving physicochemical properties while maintaining cellular activity, led to the identification of **CCT251236** (also referred to as bisamide 26 in the primary literature).<sup>[1]</sup>

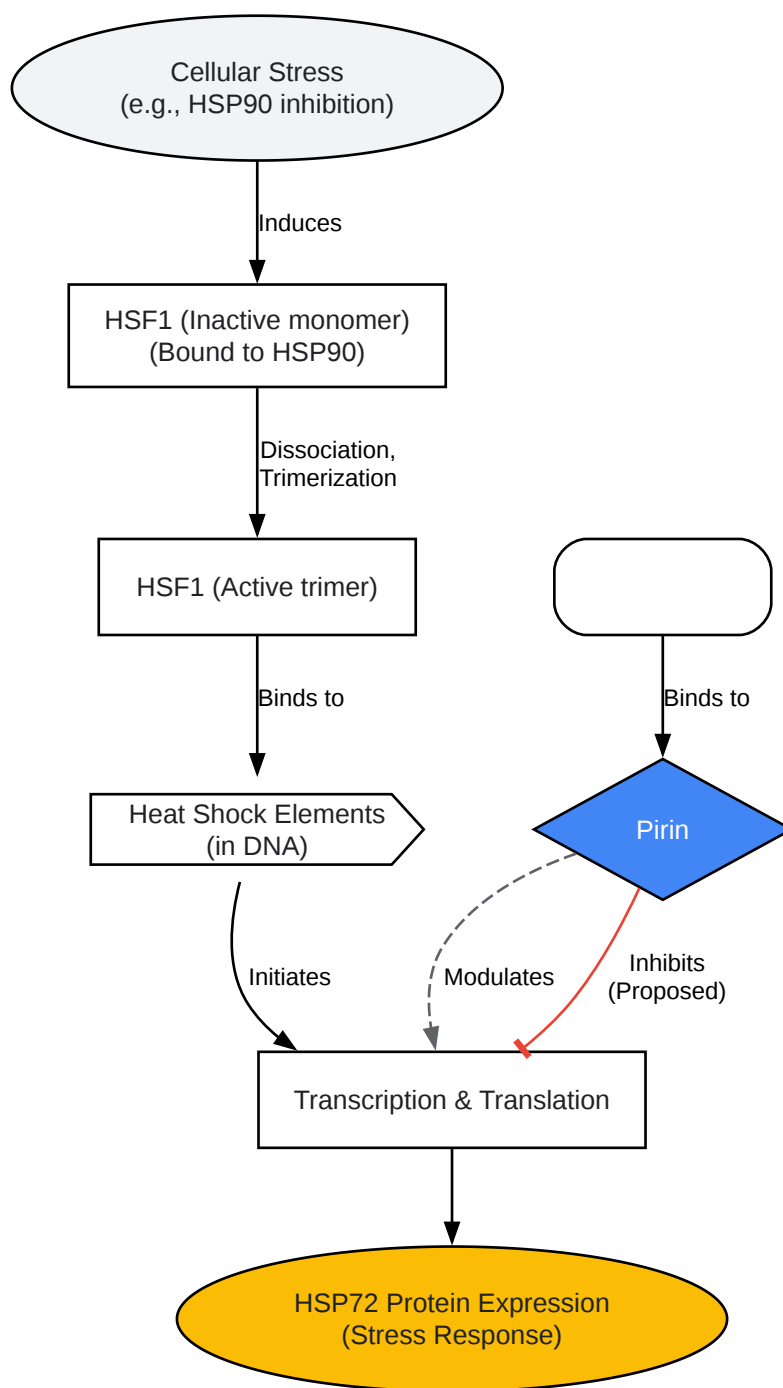


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**Caption:** Discovery workflow for **CCT251236**.

## Mechanism of Action and Target Identification

Initial investigations revealed that the parent bisamide compound did not inhibit cyclin-dependent kinases (CDKs), suggesting a novel mechanism of action distinct from other known HSF1 pathway inhibitors.[1] To identify the direct molecular target, a chemical proteomics approach was employed. This strategy, combined with cell-based structure-activity relationship (SAR) studies, successfully identified the nuclear protein pirin as a high-affinity molecular target of **CCT251236**. [1][3] The interaction was subsequently validated and characterized using Surface Plasmon Resonance (SPR) and X-ray crystallography.[1][4] **CCT251236**'s inhibition of the HSF1-mediated stress response is therefore indirect, occurring through its modulation of pirin.



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**Caption:** Proposed mechanism of HSF1 pathway inhibition by **CCT251236** via Pirin.

## In Vitro Biological Activity

The biological activity of the initial hit (CCT245232) and the chemical probe (**CCT251236**) was evaluated in various cell-based assays. The primary assay measured the inhibition of 17-AAG-

induced HSP72 expression. Antiproliferative effects were assessed using a standard cell viability assay.

Compound	Cell Line	Assay	Parameter	Value
CCT245232	U2OS	HSP72 ELISA	IC <sub>50</sub>	2.8 nM[1][7]
U2OS	CellTiter Blue	GI <sub>50</sub>	18 nM[1]	
SK-OV-3	HSP72 ELISA	IC <sub>50</sub>	68 nM[1][7]	
SK-OV-3	CellTiter Blue	GI <sub>50</sub>	8.4 nM[1][7]	
CCT251236	SK-OV-3	HSP72 Induction	IC <sub>50</sub>	19 nM[8]
SK-OV-3	Cell Proliferation	Free GI <sub>50</sub>	1.1 nM[8]	

Table 1: Summary of in vitro activity for CCT245232 and **CCT251236**.

## Pharmacokinetics

The pharmacokinetic (PK) profile of **CCT251236** was evaluated in BALB/c mice following intravenous (IV) and oral (PO) administration to assess its potential as an in vivo chemical probe.[1][7] While the compound demonstrated good oral bioavailability, subsequent studies identified it as a substrate for the P-glycoprotein (P-gp) efflux transporter, a liability for clinical development.[1][5]

Parameter	5 mg/kg IV	5 mg/kg PO
Blood Clearance (mL/min/kg)	27	-
Volume of Distribution (L/kg)	11	-
Half-life (t <sub>1/2</sub> ) (h)	5.0	5.2
C <sub>max</sub> (nM)	-	180
AUC <sub>0-24</sub> (h·nM)	3100	2000
Oral Bioavailability (F%)	-	63%

Table 2: Mouse blood pharmacokinetic parameters for **CCT251236**. Data adapted from Cheeseman et al., 2016.[1]

## In Vivo Efficacy

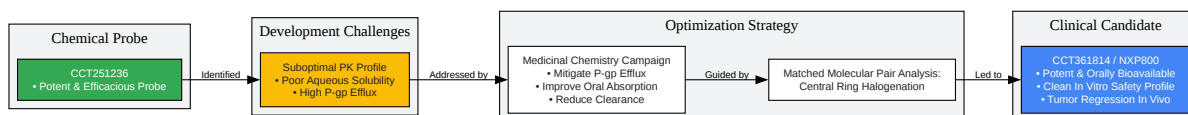
The therapeutic potential of **CCT251236** was evaluated in a human ovarian carcinoma xenograft model using SK-OV-3 cells implanted in athymic mice.[1] The compound was administered orally once daily.

Treatment Group	Dose & Schedule	Study Duration	Result
Vehicle Control	-	33 days	-
CCT251236	20 mg/kg, PO, QD	33 days	70% Tumor Growth Inhibition (TGI)[1][8]
64% reduction in mean final tumor weight (p=0.015)[1][8]			

Table 3: In vivo efficacy of **CCT251236** in the SK-OV-3 xenograft model.

## Lead Optimization and Progression

Although **CCT251236** was a potent and efficacious chemical probe, its high P-gp efflux presented a challenge for clinical translation.[5] This initiated a medicinal chemistry campaign focused on multiparameter optimization to improve the preclinical PK profile. A key strategy involved mitigating P-gp efflux through halogen substitution on the central ring.[5][6] This effort successfully led to the design and synthesis of CCT361814 (NXP800), a fluorobisamide with a superior PK profile, which demonstrated tumor regression in xenograft models and progressed into a Phase 1 clinical trial.[5][6]



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
- 3. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 4. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 6. HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 8. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]



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